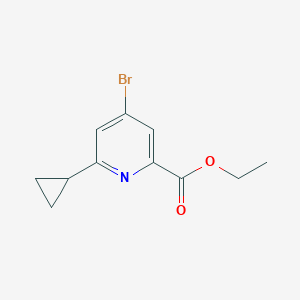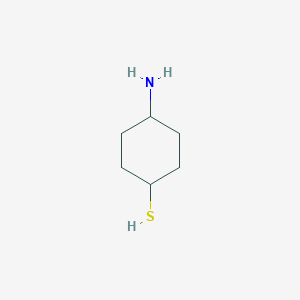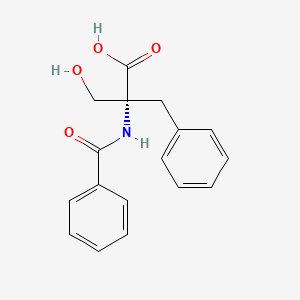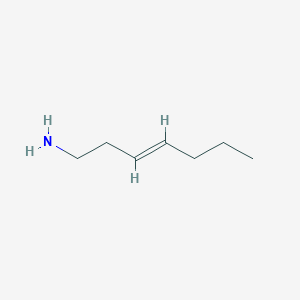
Hept-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-3-en-1-amine: 1-hepten-3-amine , is an organic compound with the molecular formula C₇H₁₅N . It belongs to the class of amines and contains a seven-carbon chain with a terminal double bond. The compound’s systematic IUPAC name is This compound .
Vorbereitungsmethoden
Synthetic Routes::
Alkylation of Allylamine: Hept-3-en-1-amine can be synthesized by alkylation of allylamine (prop-2-en-1-amine) using an appropriate alkyl halide (e.g., 1-bromobutane). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods:: Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up for commercial purposes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Hept-3-en-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
Reduction: Reduction of the double bond in this compound can yield heptan-3-amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, resulting in various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the double bond.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to imines or amides, while reduction yields heptan-3-amine.
Wissenschaftliche Forschungsanwendungen
Hept-3-en-1-amine finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a ligand in biochemical studies.
Medicine: Research into potential pharmaceutical applications.
Industry: Possible use in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for hept-3-en-1-amine remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Hept-3-en-1-amine is unique due to its seven-carbon chain and terminal double bond. Similar compounds include:
1-Phenylbut-3-en-1-amine: Contains a phenyl group attached to the double bond .
3-Buten-1-amine: A simpler three-carbon analog .
Hept-1-en-3-one: A ketone with a similar carbon backbone .
Remember that further research and exploration are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
(E)-hept-3-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-8H2,1H3/b5-4+ |
InChI-Schlüssel |
UVFDZEUADUHSGG-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/CCN |
Kanonische SMILES |
CCCC=CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)

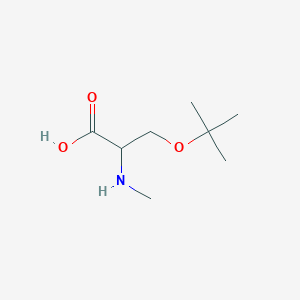
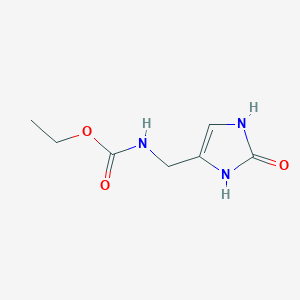
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)

